Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a pyrazole ring
Mechanism of Action
Target of Action
The primary target of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.
Mode of Action
This compound acts as an antagonist at the muscarinic receptor 4 (M4) . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from binding with other molecules. The compound’s interaction with its target leads to a decrease in the activity of the M4 receptor.
Biochemical Pathways
The antagonism of the M4 receptor affects various biochemical pathways. The M4 receptor is involved in several neurological pathways, including those related to cognition and motor control. By blocking the M4 receptor, this compound can influence these pathways and potentially alleviate symptoms of various neurological disorders .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of neurological activity. By antagonizing the M4 receptor, the compound can alter neuronal signaling, potentially leading to changes in cognition and motor control .
Biochemical Analysis
Biochemical Properties
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic signaling . Additionally, this compound has been shown to interact with various receptors, including muscarinic and nicotinic receptors, modulating their activity and affecting neurotransmission .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Moreover, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, this compound modulates receptor activity by binding to muscarinic and nicotinic receptors, affecting neurotransmission and cellular responses . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Additionally, long-term studies have indicated that the compound can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory by increasing cholinergic signaling . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound has been shown to influence the activity of key metabolic enzymes, such as acetylcholinesterase and monoamine oxidase, modulating neurotransmitter levels and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its overall efficacy and function. The compound is transported across cell membranes by specific transporters, such as organic cation transporters and P-glycoprotein . Once inside the cells, it can bind to various biomolecules, affecting its localization and accumulation. Studies have shown that this compound is distributed throughout different tissues, including the brain, liver, and kidneys, where it exerts its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be transported to specific subcellular compartments, such as the nucleus and mitochondria, where it influences gene expression and cellular metabolism . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-benzylpiperidine with appropriate reagents under controlled conditions.
Attachment of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a benzylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then attached to the piperidine ring through a condensation reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the pyrazole ring.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structure of a piperidine ring, benzyl group, and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(1-benzylpiperidin-4-yl)methyl]pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-19(23)18-12-20-22(15-18)14-17-8-10-21(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,15,17H,2,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLTMBETJBRPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125427 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-61-7 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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